Streptophenazine J

Overview

Description

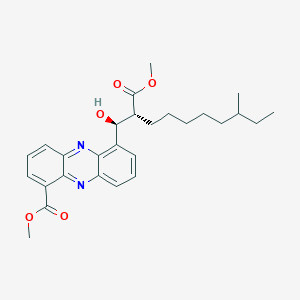

Streptophenazine J is a natural product derived from a sponge-derived Streptomyces strain HB202 isolated from the Baltic Sea. It belongs to the phenazine class of compounds. Phenazines consist of two benzene rings linked through nitrogen atoms and exhibit diverse bioactivities . This compound has a molecular formula of C~25~H~31~N~2~O~6~ and is an isomer of another compound (Streptophenazine A) with slight structural differences .

Molecular Structure Analysis

This compound’s molecular structure comprises a heteroaromatic chromophore. It is established via high-resolution electrospray ionization mass spectrometry (HRESI-MS) and UV spectroscopy. The compound’s skeleton is characterized by specific proton–proton correlations observed in nuclear magnetic resonance (NMR) spectra .

Scientific Research Applications

Asymmetric Synthesis and Structural Revision

- Asymmetric Synthesis of Streptophenazines : Research includes the asymmetric synthesis of antibacterial natural products like streptophenazine G, employing key steps like asymmetric alkylation and aldol reactions, indicating the potential pharmaceutical relevance of streptophenazines (Yang et al., 2012).

Biosynthesis and Antibacterial Activity

- Sponge-Derived Streptomyces and Structural Variability : Studies on Streptomyces strain HB202, isolated from the sponge Halichondria panicea, reveal the production of various streptophenazines (A–H) with notable structural differences impacting bioactivity. This highlights their potential in developing new antibacterial agents (Kunz et al., 2014).

Antibacterial Properties and Cytotoxicity

- New Streptophenazine Derivatives : Streptophenazine derivatives I–L, isolated from Streptomyces sp. BCC21835, show significant antibacterial activity against Bacillus cereus and low cytotoxicity against both cancerous and non-cancerous cells, suggesting their potential therapeutic application (Bunbamrung et al., 2014).

Impact on Pharmacology and Disease Models

- Streptozotocin-Induced Diabetes Models : Streptozotocin, often used in diabetes research, shares a similar structural class with streptophenazines. Research on its use in models provides insights into its mechanism of action and implications for diabetes therapy (Goyal et al., 2016).

Metabolite Production and Antibiotic Enhancement

- Subinhibitory Antibiotics Inducing Phenazine Production : A marine Streptomyces isolate producing new phenazines (streptophenazines A-H) under subinhibitory antibiotic conditions suggests the role of environmental factors in metabolite production. This finding could impact the development of novel antibiotics (Mitova et al., 2008).

Properties

IUPAC Name |

methyl 6-[(1S,2R)-1-hydroxy-2-methoxycarbonyl-8-methyldecyl]phenazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-5-17(2)11-7-6-8-12-20(27(32)34-4)25(30)18-13-9-15-21-23(18)28-22-16-10-14-19(24(22)29-21)26(31)33-3/h9-10,13-17,20,25,30H,5-8,11-12H2,1-4H3/t17?,20-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFPHWFJRDWIPF-QEWORCMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CCCCC[C@H]([C@@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

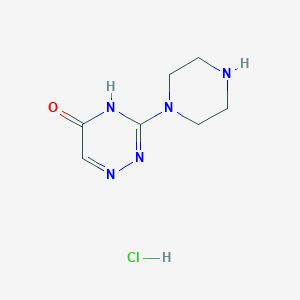

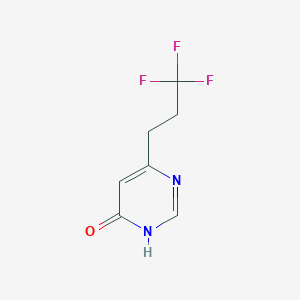

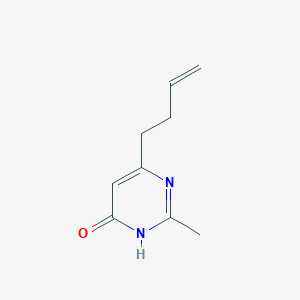

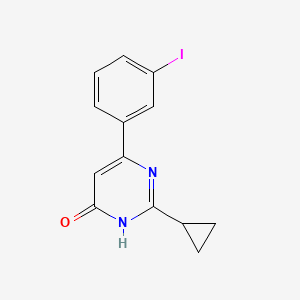

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

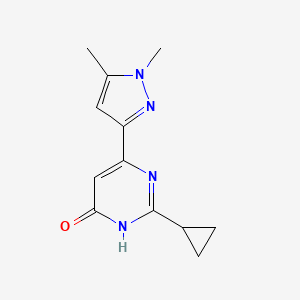

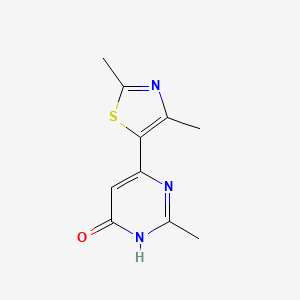

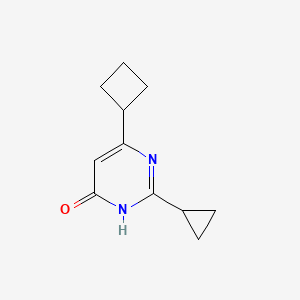

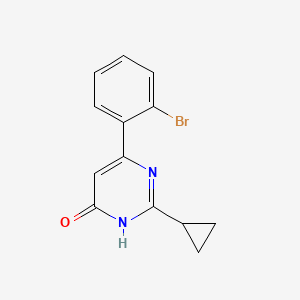

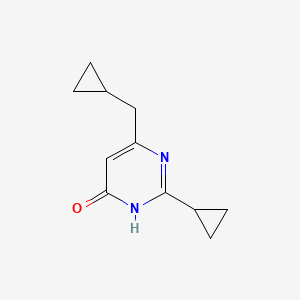

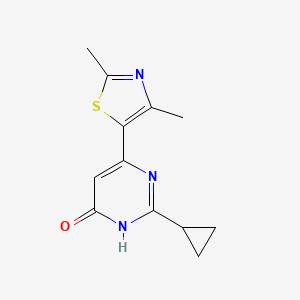

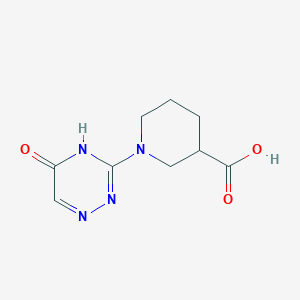

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)

![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)

![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)